5-bromo-2-methyl-2H-indazol-7-amine
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Overview
Description
5-bromo-2-methyl-2H-indazol-7-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and an amine group at the 7th position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-2H-indazol-7-amine can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines. This reaction can be carried out under catalyst- and solvent-free conditions, making it an environmentally friendly approach . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, which employs oxygen as the terminal oxidant .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methyl-2H-indazol-7-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-2-methyl-2H-indazol-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, indazole derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A basic indazole structure without any substituents.
2H-indazole: Another tautomeric form of indazole.
5-bromo-1H-indazole: Similar to 5-bromo-2-methyl-2H-indazol-7-amine but lacks the methyl and amine groups.
2-methyl-1H-indazole: Contains a methyl group at the 2nd position but lacks the bromine and amine groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, methyl group, and amine group allows for diverse chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C8H8BrN3 |
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Molecular Weight |
226.07 g/mol |
IUPAC Name |
5-bromo-2-methylindazol-7-amine |
InChI |
InChI=1S/C8H8BrN3/c1-12-4-5-2-6(9)3-7(10)8(5)11-12/h2-4H,10H2,1H3 |
InChI Key |
XDBBJDFMYKINIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=C(C=C(C2=N1)N)Br |
Origin of Product |
United States |
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